N,N,3-trimethyloct-4-en-6-ynamide
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Overview
Description
N,N,3-trimethyloct-4-en-6-ynamide: is a compound that belongs to the class of ynamides, which are characterized by the presence of a carbon-carbon triple bond directly attached to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,3-trimethyloct-4-en-6-ynamide can be achieved through several methods. One common approach involves the copper-catalyzed coupling of amides with alkynes or their derivatives . This method is advantageous due to its high regioselectivity and the ability to tolerate a wide range of electronic and steric effects. Another method involves the use of trichloroethene as a two-carbon synthon, which reacts with amides under mildly basic conditions to form dichloroenamides, which can then be converted to ynamides .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of copper-catalyzed reactions and trichloroethene-based methods are preferred due to their efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: N,N,3-trimethyloct-4-en-6-ynamide undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed using metal hydrides or catalytic hydrogenation, resulting in the formation of corresponding alkenes or alkanes.
Substitution: this compound can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Zinc-catalyzed ynamide oxidation/C-H functionalization.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Isoquinolones, β-carbolines, and pyrrolo[3,4-c]quinolin-1-ones.
Reduction: Alkenes or alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N,N,3-trimethyloct-4-en-6-ynamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecular scaffolds and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of N,N,3-trimethyloct-4-en-6-ynamide involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The amide group and the carbon-carbon triple bond play crucial roles in its reactivity and interactions .
Comparison with Similar Compounds
2,4,6-trimethyloctane: A structurally similar compound with different functional groups.
1,3-butadiynamides: Ethynylogous variants of ynamides with similar reactivity and applications.
Uniqueness: Its ability to undergo a wide range of chemical reactions and its versatility as a building block for complex molecules make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
61540-92-9 |
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Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N,N,3-trimethyloct-4-en-6-ynamide |
InChI |
InChI=1S/C11H17NO/c1-5-6-7-8-10(2)9-11(13)12(3)4/h7-8,10H,9H2,1-4H3 |
InChI Key |
UTIJFHZJPGKNKR-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC=CC(C)CC(=O)N(C)C |
Origin of Product |
United States |
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